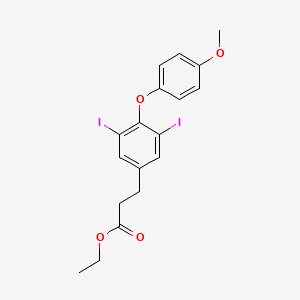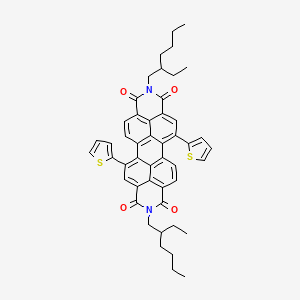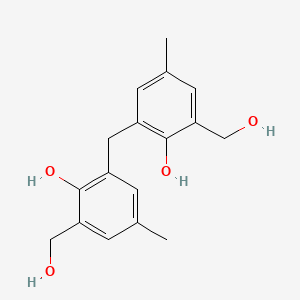
1-Bromo-3-chloro-5-(difluoromethyl)-2-methoxy-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-5-(difluoromethyl)-2-methoxy-benzene: is an organic compound with the molecular formula C8H6BrClF2O It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, difluoromethyl, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-chloro-5-(difluoromethyl)-2-methoxy-benzene typically involves multi-step organic reactions. One common method includes:
Halogenation: Starting with a benzene derivative, bromination and chlorination are performed to introduce the bromine and chlorine atoms at specific positions on the benzene ring.
Methoxylation: The methoxy group is introduced through a reaction with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-chloro-5-(difluoromethyl)-2-methoxy-benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Electrophiles: Alkyl halides, acyl chlorides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-3-chloro-5-(difluoromethyl)-2-methoxy-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-chloro-5-(difluoromethyl)-2-methoxy-benzene involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-chloro-5-(difluoromethyl)benzene: Lacks the methoxy group, making it less versatile in certain reactions.
1-Bromo-3-chloro-2-methoxybenzene: Lacks the difluoromethyl group, affecting its chemical properties and reactivity.
1-Chloro-3-bromo-5-(difluoromethyl)-2-methoxybenzene: Similar structure but different substitution pattern, leading to different reactivity.
Uniqueness
1-Bromo-3-chloro-5-(difluoromethyl)-2-methoxy-benzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both halogen atoms and the difluoromethyl group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6BrClF2O |
|---|---|
Poids moléculaire |
271.48 g/mol |
Nom IUPAC |
1-bromo-3-chloro-5-(difluoromethyl)-2-methoxybenzene |
InChI |
InChI=1S/C8H6BrClF2O/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,8H,1H3 |
Clé InChI |
JOUXYWFNEZHIGQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Br)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole](/img/structure/B12083428.png)

![Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-](/img/structure/B12083436.png)


![N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12083454.png)



![tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12083502.png)


